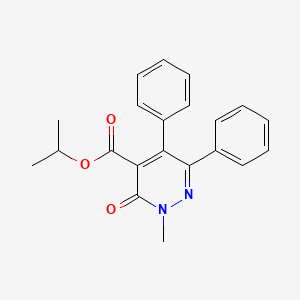
propan-2-yl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylate
Vue d'ensemble
Description
Propan-2-yl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylate is a complex organic compound belonging to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring substituted with phenyl groups and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylate typically involves a multi-step process. One common method starts with the condensation of 2,3-diphenyl-1,3-butadiene with hydrazine hydrate to form 5,6-diphenylpyridazine. This intermediate is then subjected to acylation with acetic anhydride to introduce the 2-methyl-3-oxo group. Finally, esterification with isopropanol in the presence of a strong acid catalyst yields the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylic acid.
Reduction: Formation of 2-methyl-3-hydroxy-5,6-diphenylpyridazine-4-carboxylate.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Propan-2-yl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of propan-2-yl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The compound’s structural features, such as the pyridazine ring and phenyl groups, play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-yl 2-methyl-3-oxo-5-phenylpyridazine-4-carboxylate: Lacks one phenyl group, resulting in different chemical properties.
Propan-2-yl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxamide: Contains an amide group instead of an ester, affecting its reactivity and solubility.
Propan-2-yl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylic acid:
Uniqueness
Propan-2-yl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylate stands out due to its specific ester functional group, which imparts unique solubility and reactivity characteristics. This makes it particularly valuable in applications where these properties are essential, such as in the development of pharmaceuticals and advanced materials.
Propriétés
IUPAC Name |
propan-2-yl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14(2)26-21(25)18-17(15-10-6-4-7-11-15)19(22-23(3)20(18)24)16-12-8-5-9-13-16/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWDXXAEQSHKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C(=NN(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-phenyl-1-piperazinyl)sulfonyl]-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4450667.png)
![1-(2,2-dimethylpropanoyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B4450670.png)
![N-[4-({[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4450676.png)
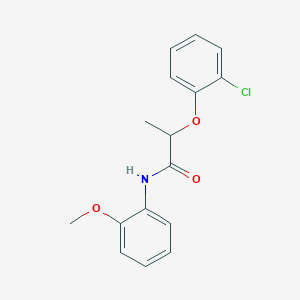
![1-phenyl-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4450691.png)

![N-1,3-benzodioxol-5-yl-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B4450698.png)
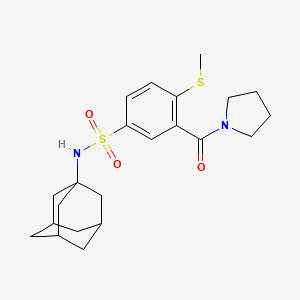
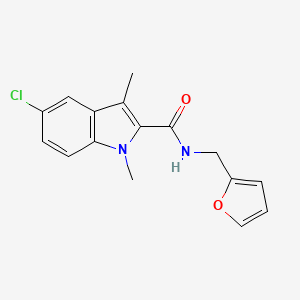
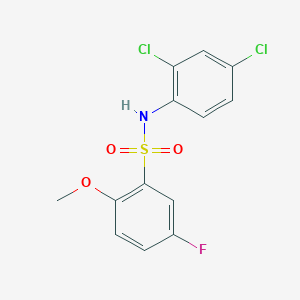
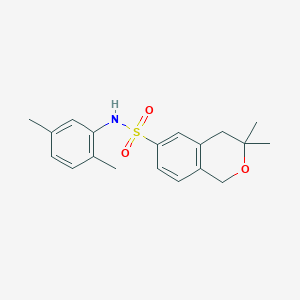
![2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4450746.png)
![9-Benzyl-4-oxo-2-(4-phenylpiperazin-1-yl)-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4450748.png)
![N-(2-methoxybenzyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4450766.png)
